5-(Propan-2-yloxy)pyridine-3-sulfonyl chloride
Description
5-(Propan-2-yloxy)pyridine-3-sulfonyl chloride is a pyridine derivative featuring a sulfonyl chloride group at position 3 and an isopropoxy substituent at position 5 of the heteroaromatic ring. Its molecular formula is C₈H₁₀ClNO₃S, with a molecular weight of 235.69 g/mol (calculated). This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized pyridine derivatives . The sulfonyl chloride group confers electrophilic reactivity, while the isopropoxy substituent influences steric and electronic properties, modulating solubility and reaction kinetics.
Properties
IUPAC Name |
5-propan-2-yloxypyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c1-6(2)13-7-3-8(5-10-4-7)14(9,11)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOKKYIMWJIKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CN=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1545127-49-8 | |
| Record name | 5-(propan-2-yloxy)pyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yloxy)pyridine-3-sulfonyl chloride typically involves the reaction of 5-hydroxypyridine-3-sulfonyl chloride with isopropanol under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-yloxy)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Triethylamine, pyridine, and sodium hydroxide are often used to facilitate reactions.
Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
5-(Propan-2-yloxy)pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Propan-2-yloxy)pyridine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
Key structural analogues include pyridine-3-sulfonyl chloride and substituted pyridine derivatives with variations in substituent type, position, and functional groups. Below is a comparative analysis:
2.2 Reactivity and Stability
Electrophilic Reactivity :
- The sulfonyl chloride group in this compound is less reactive than in pyridine-3-sulfonyl chloride due to the electron-donating isopropoxy group at C5, which reduces the electrophilicity of the sulfonyl chloride .
- In contrast, trifluoromethanesulfonate (triflate) derivatives (e.g., 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate) exhibit superior leaving-group ability, making them more reactive in nucleophilic substitutions .
Hydrolysis Stability :
2.3 Physicochemical Properties
- Solubility: The isopropoxy group enhances lipophilicity, reducing aqueous solubility compared to pyridine-3-sulfonyl chloride. This property makes it more suitable for reactions in organic solvents like dichloromethane or THF . Compounds with polar groups (e.g., -OH in 5-Chloro-2-methoxypyridin-3-yl methanol) exhibit higher water solubility .
Thermal Stability :
- Sulfonyl chlorides decompose upon heating, but the thermal stability of this compound is likely comparable to its analogues, with decomposition pathways influenced by substituent electronic effects.
Biological Activity
5-(Propan-2-yloxy)pyridine-3-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring and a sulfonyl chloride functional group, making it a candidate for various pharmacological applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure influences its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its potential as an inhibitor in different biochemical pathways. Key areas of interest include:
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against various pathogens.
- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit specific enzymes, which plays a crucial role in its pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including those containing sulfonamide groups. For instance, compounds with similar structural features have demonstrated significant activity against Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Other Pyridine Derivatives | 2.18–3.08 | Antimicrobial |
The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth at low concentrations, suggesting their potential utility in treating infections caused by resistant strains.
Enzyme Inhibition Studies
Sulfonamide compounds are known to inhibit various enzymes involved in metabolic pathways. For example, studies have shown that derivatives can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory responses.
Inhibition Data
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | NAAA | TBD |
| Related Sulfonamides | NAAA | 0.64 - 1.11 |
The effectiveness of these compounds is often measured through their half-maximal inhibitory concentration (IC50) values, which quantify the potency of the inhibitor.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study investigating the antimicrobial properties of pyridine derivatives found that certain substitutions on the pyridine ring enhance activity against specific bacterial strains, suggesting that this compound may exhibit similar behavior.
- Inflammatory Response Modulation : Research into the inhibition of NAAA indicates that compounds like this compound could play a role in managing inflammation through enzyme inhibition, potentially offering therapeutic benefits in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(Propan-2-yloxy)pyridine-3-sulfonyl chloride?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or sulfonation reactions. For example, pyridine-3-sulfonyl chloride derivatives are often prepared by reacting pyridine precursors with chlorosulfonic acid, followed by isopropoxy group introduction. A documented procedure involves reacting 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with pyridine-3-sulfonyl chloride in tetrahydrofuran (THF) or dichloromethane, using sodium hydride as a base and triethylamine/DMAP as catalysts . Purification typically involves crystallization with ethanol or acetonitrile.
Q. How is the purity of this compound assessed in laboratory settings?
- Methodological Answer : Purity is determined using gas chromatography (GC) with ≥98.0% purity thresholds (e.g., LiChropur™ standards) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Potentiometric titration with 0.1 M AgNO₃ is also employed to quantify total chlorine content, with corrections via blank tests .
Q. What storage conditions are recommended for this compound?
- Methodological Answer : The compound is moisture-sensitive and should be stored under inert gas (e.g., argon) at 2–8°C. Commercial suppliers like Sigma-Aldrich recommend using desiccants and avoiding prolonged exposure to light .
Advanced Research Questions
Q. How can derivatization with this compound enhance analytical sensitivity in hormone detection?
- Methodological Answer : This compound acts as a derivatizing agent to improve LC-MS/MS sensitivity for estrogens and metabolites. Compared to dansyl chloride, it offers faster reaction kinetics (e.g., 280 s for Al³⁺ detection in probe systems) and lower limits of detection (LOD: ~14.23 nM). It is particularly effective for unbound steroids in plasma/stool, enabling resolution of isobaric analytes via optimized MS/MS transitions .
Q. What strategies mitigate side reactions during its use in multi-step syntheses?
- Methodological Answer : Side reactions (e.g., hydrolysis of sulfonyl chloride) are minimized by maintaining low temperatures (0–5°C) during titration or reaction steps. Solvent choice is critical: acetone or acetonitrile reduces unintended hydrolysis compared to polar protic solvents. Catalysts like 15-crown-5 ether improve selectivity in nucleophilic substitutions .
Q. How can reaction byproducts be characterized when using this compound as a reagent?
- Methodological Answer : Byproducts are identified via HPLC with UV/Vis detection (e.g., 254 nm) or high-resolution mass spectrometry (HRMS). For example, residual pyridine-3-sulfonic acid (from hydrolysis) can be quantified using ion-pair chromatography. NMR (¹H/¹³C) is used to confirm structural integrity of intermediates .
Q. What solvent systems optimize its reactivity in coupling reactions?
- Methodological Answer : Non-polar solvents like dichloromethane or THF enhance electrophilicity of the sulfonyl chloride group, favoring SN2 mechanisms. Polar aprotic solvents (e.g., DMF) are avoided due to competing solvolysis. Reaction rates are pH-dependent, with optimal performance in mildly basic conditions (pH 8–9) using triethylamine .
Q. How does this compound compare to other sulfonyl chlorides in metal ion sensing applications?
- Methodological Answer : Pyridine-3-sulfonyl chloride-based probes (e.g., rhodamine B conjugates) show superior selectivity for Al³⁺ and Hg²⁺ due to the pyridine ring’s coordination geometry. Detection limits are 10–100× lower than dansyl chloride derivatives, as demonstrated in zebrafish and plant tissue studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
